Quantified Physicochemical Profile: Comparative Lipophilicity and Hydrogen Bonding of 3-Chloro-2-hydroxy-4-methoxybenzonitrile
The lipophilicity of 3-Chloro-2-hydroxy-4-methoxybenzonitrile is quantified by a calculated LogP of 1.92588, which is attributable to the combined electron-withdrawing and hydrophobic effects of the 3-chloro and nitrile substituents. This compares to a non-chlorinated analog, 2-hydroxy-4-methoxybenzonitrile (CAS 39835-11-5), which lacks the chloro group and is characterized by a lower molecular weight of 149.15 g/mol and, crucially, a reduced LogP predicted based on its more polar, hydroxyl-rich surface area . The target compound maintains a topological polar surface area (TPSA) of 53.25 Ų and offers one hydrogen bond donor and three hydrogen bond acceptors, providing a calculated balance between permeability and solubility that differentiates it from less lipophilic, non-halogenated analogs .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.92588 |
| Comparator Or Baseline | 2-Hydroxy-4-methoxybenzonitrile (LogP not specified but predicted to be lower due to absence of chloro group) |
| Quantified Difference | Target compound is more lipophilic, with LogP elevated by the 3-chloro substituent |
| Conditions | Calculated in silico; TPSA = 53.25 Ų |
Why This Matters
The elevated LogP value directly impacts passive membrane permeability predictions, making this scaffold more suitable for lead optimization in drug discovery programs targeting intracellular targets where balanced lipophilicity is critical.
